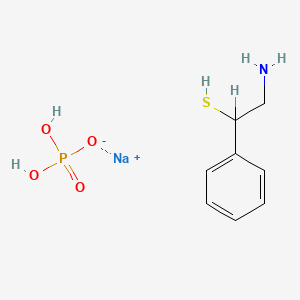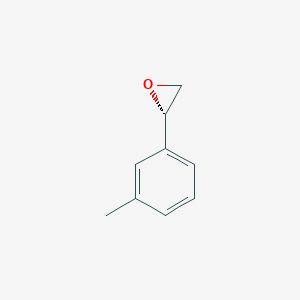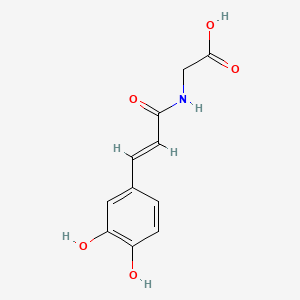
N-(E)-Caffeoyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(E)-Caffeoyl-glycine is a naturally occurring compound found in various plants. It is a derivative of caffeic acid and glycine, and it belongs to the class of hydroxycinnamic acid derivatives. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Caffeoyl-glycine typically involves the esterification of caffeic acid with glycine. This can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of caffeic acid with glycine in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of caffeic acid and glycine under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using chemical or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(E)-Caffeoyl-glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions can occur at the hydroxyl groups of the caffeic acid moiety. Reagents such as alkyl halides can be used to introduce alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-(E)-Caffeoyl-glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in plant defense mechanisms and its potential health benefits in humans.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic applications in diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of N-(E)-Caffeoyl-glycine involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Comparación Con Compuestos Similares
Similar Compounds
Caffeic Acid: A precursor to N-(E)-Caffeoyl-glycine, known for its antioxidant properties.
Chlorogenic Acid: Another hydroxycinnamic acid derivative with similar antioxidant effects.
Ferulic Acid: A compound with comparable antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of caffeic acid and glycine, which may confer distinct biological activities and stability compared to other similar compounds. Its glycine moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
62430-42-6 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
Clave InChI |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



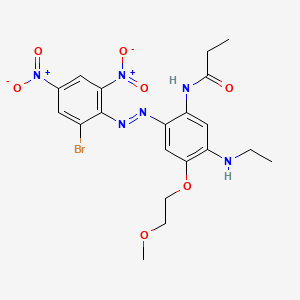
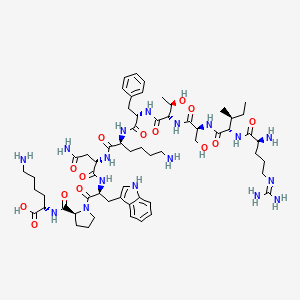
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
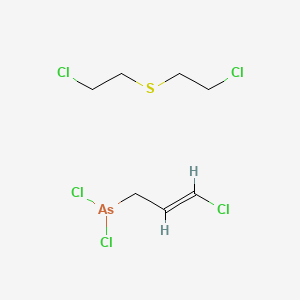
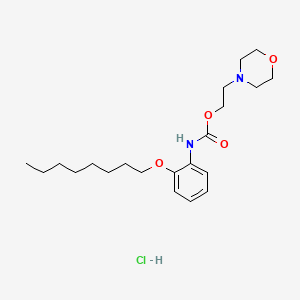

![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
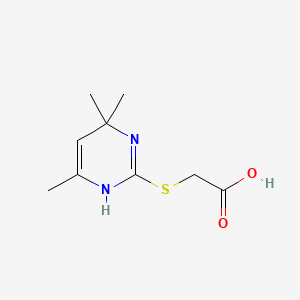
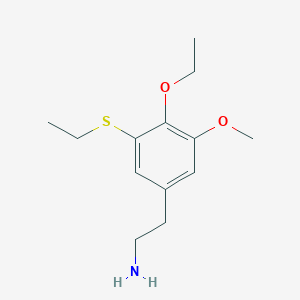
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
